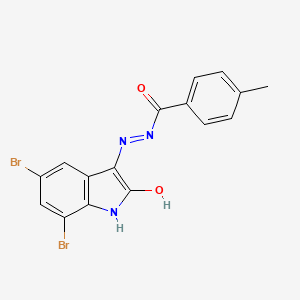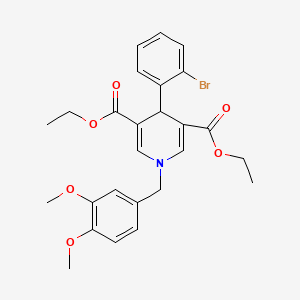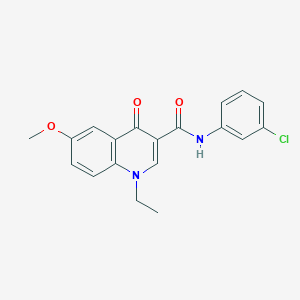
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide, also known as DBIMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide is not fully understood, but it is believed to involve the interaction with specific biomolecules, such as enzymes, receptors, and DNA. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been reported to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has also been reported to bind to specific receptors, such as G-protein-coupled receptors, which are involved in cell signaling and communication.
Biochemical and Physiological Effects:
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the specific application and concentration used. In anti-cancer studies, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been reported to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In anti-inflammatory studies, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been reported to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and immune response. In metal ion detection studies, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been reported to exhibit fluorescence quenching or enhancement, depending on the specific metal ion.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has several advantages for lab experiments, such as its high purity, stability, and versatility. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide can be easily synthesized and modified to suit specific experimental needs. However, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide also has some limitations, such as its low solubility in water and limited availability in commercial sources. Therefore, careful consideration should be given to the experimental design and conditions when using N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide.
Zukünftige Richtungen
There are several future directions for the research and application of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide. In medicinal chemistry, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide could be further developed as a potential anti-cancer drug by optimizing its efficacy, selectivity, and toxicity. In biochemistry, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide could be further explored as a fluorescent probe for detecting specific biomolecules, such as proteins and nucleic acids. In materials science, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide could be further investigated as a building block for the synthesis of functional materials with specific properties, such as conductivity and catalytic activity. Overall, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has great potential for advancing scientific knowledge and innovation in various fields.
Synthesemethoden
The synthesis of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide involves the reaction between 5,7-dibromoindoline-2,3-dione and 4-methylbenzohydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide by further reaction steps. The purity and yield of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In biochemistry, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been used as a fluorescent probe for detecting metal ions and as a ligand for metal complexes. In materials science, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3O2/c1-8-2-4-9(5-3-8)15(22)21-20-14-11-6-10(17)7-12(18)13(11)19-16(14)23/h2-7,19,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLLCZITKMAQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6126903.png)

![2-{1-benzyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126934.png)

![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine](/img/structure/B6126946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126947.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B6126954.png)
![N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B6126959.png)
![1,2-dihydro-5-acenaphthylenyl{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6126960.png)
![1-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6126962.png)
![1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride](/img/structure/B6126963.png)

![methyl {[4-(sec-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B6126975.png)